Fipronil

描述

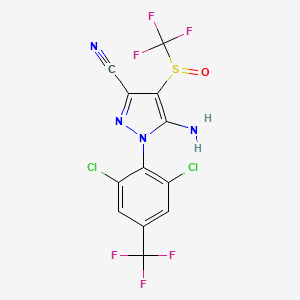

Structure

3D Structure

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCSXAVNDGMNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4OS | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034609 | |

| Record name | Fipronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid;, WHITE POWDER. | |

| Record name | Fipronil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.477-1.626 at 20 °C | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid | |

CAS No. |

120068-37-3 | |

| Record name | Fipronil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fipronil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fipronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH063955F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200-201 °C, 201 °C | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Fipronil: A Deep Dive into its Molecular Landscape and Chemical Behavior

<

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fipronil is a broad-spectrum phenylpyrazole insecticide renowned for its high efficiency against a wide range of pests.[1][2] Its unique mode of action and chemical characteristics have made it a focal point of research in insecticide development and toxicology. This guide provides a comprehensive overview of this compound's molecular structure, chemical properties, mechanism of action, and analytical methodologies, tailored for a scientific audience.

Molecular Structure and Identification

This compound's chemical structure is characterized by a central pyrazole ring with several key substitutions that are crucial for its insecticidal activity.[2] It is a white to yellow powder with a moldy odor.[1][3]

IUPAC Name: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Chemical Formula | C₁₂H₄Cl₂F₆N₄OS | |

| CAS Number | 120068-37-3 | |

| Molar Mass | 437.15 g/mol | |

| Appearance | White to yellow solid powder |

The presence of a trifluoromethylsulfinyl group is a notable feature, contributing to its lipophilicity and persistence. The molecule also exhibits stereoisomerism due to the chiral sulfur atom in the sulfinyl group, with commercial this compound typically being a racemic mixture.

Physicochemical Properties

This compound's chemical and physical properties dictate its environmental fate, bioavailability, and interaction with biological systems. It is stable at normal temperatures for a year but is sensitive to sunlight and the presence of metal ions.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 200.5–201 °C | |

| Boiling Point | Decomposes before boiling | |

| Density | 1.477–1.626 g/cm³ at 20 °C | |

| Vapor Pressure | 2.8 x 10⁻⁹ mmHg at 25 °C | |

| Water Solubility | 1.9 mg/L (pH 5, 20 °C), 2.4 mg/L (pH 9, 20 °C) | |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 545.9, Dichloromethane: 22.3, Hexane: 0.028, Toluene: 3.0 | |

| Octanol-Water Partition Coefficient (log Kow) | 3.75 - 4.0 | |

| Henry's Law Constant | 3.7 x 10⁻⁵ atm·m³/mol |

This compound's low water solubility and high octanol-water partition coefficient indicate its lipophilic nature, leading to its potential for bioaccumulation in fatty tissues.

Mechanism of Action: Targeting the Insect Nervous System

This compound's primary mode of action is the disruption of the central nervous system in insects. It acts as a potent antagonist of ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and glutamate-gated chloride (GluCl) channels.

By blocking these channels, this compound inhibits the influx of chloride ions into nerve cells. This disruption leads to a state of hyperexcitation of the insect's nerves and muscles, ultimately resulting in paralysis and death. This compound exhibits a higher binding affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity. Furthermore, GluCl channels, another target of this compound, are absent in mammals, further enhancing its insect-specific activity.

This compound's antagonistic action on the GABA-A receptor.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process culminating in the oxidation of a sulfinyl precursor. A generalized laboratory-scale synthesis is described below:

Protocol: Synthesis of this compound Derivative (Illustrative)

-

Reaction Setup: Dissolve this compound (98%, 4.4 g, 0.01 mol) in acetonitrile (20 mL).

-

Addition of Reagent: Add isoamyl nitrite (1.8 g, 0.015 mol) to the solution.

-

Reaction Conditions: Stir the mixture at 60°C for 2 hours.

-

Work-up: Evaporate the reaction mixture in vacuo to obtain a dense yellow liquid. Stir the resulting concentrate with phosphorous acid (1.3 g) at ambient temperature.

-

Extraction: Add dichloromethane (20 mL) and wash sequentially with 1 M HCl (10 mL) and then with water (2 x 20 mL).

-

Purification: Dry the organic extracts with anhydrous sodium sulphate and then evaporate in vacuo. Recrystallize the solid residue from petroleum ether and ethyl acetate to yield colorless crystals.

Note: This is an illustrative synthesis of a this compound derivative and not the exact commercial synthesis of this compound itself. The commercial process is a proprietary, multi-step synthesis.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantitative analysis of this compound in various matrices.

Protocol: RP-HPLC Analysis of this compound

-

Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid).

-

Detection: UV detection at 280 nm.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Accurately weigh approximately 12.4 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. Shake well to homogenize. This yields a standard solution of approximately 0.248 mg/mL.

-

Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.005 to 0.15 mg/mL).

-

-

Sample Preparation:

-

For a gel formulation, homogenize a known weight of the sample with a small amount of water, followed by extraction with acidified isopropanol.

-

For other matrices, a suitable extraction and clean-up procedure should be employed.

-

Dilute the final extract with the mobile phase to a concentration within the calibration range.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

A typical workflow for the analysis of this compound by HPLC.

Metabolism and Degradation

In the environment and within organisms, this compound can be transformed into several metabolites through oxidation, reduction, and photolysis. The major metabolites include this compound sulfone, this compound sulfide, and this compound desulfinyl. Some of these metabolites, particularly this compound sulfone, can be more persistent and toxic than the parent compound.

Simplified degradation pathways of this compound.

Conclusion

This compound remains a significant molecule in the field of insecticide chemistry. Its well-defined molecular structure, coupled with a specific and potent mechanism of action, provides a clear basis for its efficacy. A thorough understanding of its physicochemical properties and analytical methodologies is crucial for its safe and effective use, as well as for the development of new and improved insecticidal agents. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important compound.

References

The Environmental Fate and Degradation of Fipronil in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil is a broad-spectrum phenylpyrazole insecticide widely used in agriculture and for veterinary purposes to control a variety of pests.[1] Its extensive use has raised concerns about its environmental persistence and potential impact on non-target organisms. Understanding the fate and degradation of this compound in soil is crucial for assessing its environmental risk and developing strategies for remediation. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

This compound's persistence in the environment is significant, with a half-life that can extend up to a year in soil, though it degrades more rapidly on the soil surface due to photolysis.[2] Its degradation in soil is a complex process involving both abiotic and biotic mechanisms, leading to the formation of several key metabolites: this compound-sulfone, this compound-sulfide, this compound-amide, and this compound-desulfinyl.[3][4] These metabolites are of particular concern as some exhibit greater toxicity and persistence than the parent compound.[5]

Physicochemical Properties and Sorption in Soil

This compound is a white, solid powder with a moldy odor. It has low water solubility and a high affinity for soil particles, which limits its mobility and potential for groundwater leaching. The sorption of this compound in soil is primarily influenced by the organic carbon content.

Table 1: Physicochemical and Sorption Properties of this compound and its Metabolites

| Parameter | This compound | This compound-Sulfide | This compound-Desulfinyl | This compound-Sulfone | Reference |

| Molecular Weight ( g/mol ) | 437.2 | - | - | - | |

| Water Solubility (mg/L at 20°C) | 1.9 (pH 5), 2.4 (pH 9) | - | - | - | |

| Vapor Pressure (mPa at 25°C) | 3.7 x 10⁻⁴ | - | - | - | |

| Log Kow | 4.0 | - | - | - | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 244 - 1248 | 3946 | 2010 | - |

Degradation Pathways of this compound in Soil

The degradation of this compound in soil proceeds through two primary mechanisms: abiotic and biotic degradation. These processes can occur simultaneously and are influenced by various environmental factors such as soil type, moisture, temperature, pH, and sunlight exposure.

Abiotic Degradation

Abiotic degradation of this compound in soil is primarily driven by photolysis and hydrolysis.

-

Photolysis: On the soil surface, this compound is susceptible to photodegradation by sunlight (UV radiation), leading to the formation of this compound-desulfinyl. The half-life of this compound on a loamy soil surface exposed to sunlight has been measured at 34 days.

-

Hydrolysis: this compound is stable to hydrolysis under acidic and neutral conditions but degrades in alkaline environments. The primary hydrolysis product is this compound-amide. The rate of hydrolysis increases significantly with increasing pH.

Biotic Degradation

Microbial activity is a major contributor to the degradation of this compound in soil. The degradation rate is significantly faster in non-sterile soil compared to sterile soil, highlighting the crucial role of microorganisms. The primary biotic degradation pathways are:

-

Oxidation: Aerobic microorganisms can oxidize the sulfinyl group of this compound to form this compound-sulfone.

-

Reduction: Under anaerobic or high moisture conditions, this compound can be reduced to this compound-sulfide.

The following diagram illustrates the primary degradation pathways of this compound in soil.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The half-life is highly variable and depends on a multitude of environmental factors.

Table 2: Half-life of this compound in Soil under Various Conditions

| Soil Type | Condition | Half-life (days) | Reference |

| Clay Loam | Non-sterile (25°C) | 9.72 | |

| Clay Loam | Sterile (25°C) | 33.51 | |

| Clay Loam | Non-sterile (35°C) | 8.78 | |

| Clay Loam | Sterile (35°C) | 32.07 | |

| Sandy Loam | Aerobic | 122 - 128 | |

| Loamy Soil | Surface (Sunlight) | 34 | |

| Field Soil | - | 3 to 7.3 months | |

| Sandy Loam | Field Application (50 g a.i./ha) | 10.81 | |

| Sandy Loam | Field Application (100 g a.i./ha) | 9.97 | |

| Clay Loam | Sunlight (Faster phase) | 4.02 | |

| Clay Loam | Sunlight (Slower phase) | 8.38 | |

| Sandy Clay Loam | Sunlight (Faster phase) | 5.71 | |

| Sandy Clay Loam | Sunlight (Slower phase) | 23.88 | |

| Clay Loam | UV Light | 3.77 | |

| Sandy Clay Loam | UV Light | 5.37 | |

| Acidic Soil (pH 5) | Lab Incubation | 57 | |

| Neutral Soil (pH 7) | Lab Incubation | 32 | |

| Alkaline Soil (pH 8) | Lab Incubation | 27 |

Microorganisms play a pivotal role in the breakdown of this compound. Several bacterial and fungal species have been identified for their ability to degrade this insecticide.

Table 3: Microbial Degradation of this compound by Various Species

| Microorganism | This compound Concentration | Degradation (%) | Time (days) | Reference |

| Enterobacter chengduensis | 0.6 g/L | 96 | 14 | |

| Bacillus amyloliquefaciens | 10 mg/L | 93 | 5 | |

| Stenotrophomonas acidaminiphila | 50 mg/L | 70 | 14 | |

| Bacillus sp. strain FA3 | 50 mg/L | 76 | 15 | |

| Streptomyces rochei | 500 mg/L | 100 | 15 | |

| Paracoccus sp. | 80 µg/kg | Residues persisted up to 30 days | 30 | |

| Staphylococcus arlettae | 100 mg/kg | 81.94 | 30 |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound's environmental fate in soil.

Protocol 1: Analysis of this compound and its Metabolites in Soil by GC-MS

This protocol describes a general procedure for the extraction, cleanup, and analysis of this compound and its main metabolites from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Soil Sample Preparation:

- Air-dry soil samples at room temperature and sieve through a 2 mm mesh to remove large debris.

- Homogenize the sieved soil thoroughly.

2. Extraction:

- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

- Add 20 mL of acetonitrile.

- Vortex for 1 minute to ensure thorough mixing.

- Sonicate the mixture in an ultrasonic bath for 15 minutes.

- Centrifuge at 4000 rpm for 10 minutes.

- Carefully transfer the supernatant to a clean collection tube.

- Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

- Combine the supernatants.

3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

- To the combined acetonitrile extract, add 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.

- Vortex vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

- Take a 1 mL aliquot of the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)

- Mass Spectrometer: Agilent 5977A MSD (or equivalent)

- Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent

- Injector Temperature: 280°C

- Injection Volume: 1 µL (splitless mode)

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 1 min

- Ramp 1: 20°C/min to 180°C

- Ramp 2: 5°C/min to 280°C, hold for 5 min

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

- MSD Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and its metabolites.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in soil.

Protocol 2: Soil Sorption-Desorption Batch Equilibrium Study

This protocol outlines a method to determine the sorption and desorption characteristics of this compound in soil.

1. Soil Preparation:

- Prepare soil as described in Protocol 1.

- Determine the soil's organic carbon content, pH, and texture.

2. Sorption Experiment:

- Prepare a stock solution of this compound in 0.01 M CaCl₂.

- Create a series of working solutions with varying this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L) in 0.01 M CaCl₂.

- Place 2 g of soil into a series of 50 mL centrifuge tubes.

- Add 20 mL of each working solution to the respective tubes. Include a control with no this compound.

- Shake the tubes on a mechanical shaker for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

- Centrifuge the tubes at 4000 rpm for 15 minutes.

- Analyze the this compound concentration in the supernatant using HPLC or GC-MS.

- The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

3. Desorption Experiment:

- After the sorption experiment, decant the supernatant from the centrifuge tubes.

- Add 20 mL of fresh 0.01 M CaCl₂ (this compound-free) to the soil pellets.

- Shake for 24 hours at the same constant temperature.

- Centrifuge and analyze the this compound concentration in the supernatant.

- Repeat this desorption step several times to determine the extent of desorption.

4. Data Analysis:

- Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

- Plot the sorption and desorption isotherms.

Conclusion

The environmental fate of this compound in soil is a multifaceted process governed by its physicochemical properties and a combination of abiotic and biotic degradation pathways. This compound exhibits moderate persistence in soil, with its degradation rate being highly dependent on environmental conditions, particularly microbial activity and sunlight exposure. The formation of more toxic and persistent metabolites, such as this compound-sulfone, underscores the importance of understanding these transformation processes. The provided data and protocols serve as a valuable resource for researchers and professionals in evaluating the environmental risks associated with this compound and in the development of effective monitoring and remediation strategies. Further research is warranted to fully elucidate the degradation pathways of this compound's metabolites and to explore novel bioremediation approaches for contaminated soils.

References

- 1. This compound Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound and its major metabolites in vegetables, fruit and soil using QuEChERS and gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling six novel bacterial strains for this compound and thiobencarb biodegradation: efficacy, metabolic pathways, and bioaugmentation potential in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of dissipation kinetics and half-lives of this compound and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipronil's Disruption of the Insect Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, exhibits potent neurotoxicity in insects primarily by disrupting the normal functioning of the central nervous system (CNS). Its efficacy and relative selectivity stem from its targeted action on specific ligand-gated ion channels that are crucial for neuronal signaling in invertebrates. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's effects on the insect CNS, with a focus on its interactions with gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride (GluCl) channels. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to offer a comprehensive resource for researchers in neurotoxicology, entomology, and pesticide development.

Introduction

The development of insecticides with high efficacy against target pests and minimal off-target effects is a cornerstone of modern agriculture and public health. This compound emerged as a significant advancement in insecticide chemistry due to its potent activity against a wide range of insect pests.[1] Its primary mode of action involves the non-competitive antagonism of inhibitory neurotransmitter receptors in the insect CNS, leading to hyperexcitation, paralysis, and eventual death.[1][2] A key feature of this compound is its higher binding affinity for insect GABA receptors compared to their mammalian counterparts, contributing to its selective toxicity.[1][3] Furthermore, its action on GluCl channels, which are absent in mammals, provides an additional layer of selectivity. This guide delves into the core mechanisms of this compound's neurotoxicity, presenting critical data and methodologies for its study.

Mechanism of Action: Targeting Inhibitory Neurotransmission

This compound's neurotoxic effects are primarily mediated through its interaction with two key types of ligand-gated chloride channels in the insect CNS:

-

GABA-gated Chloride Channels (GABAA Receptors): GABA is the principal inhibitory neurotransmitter in the insect brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This compound acts as a non-competitive antagonist of these receptors, binding within the chloride channel pore. This blockage prevents the influx of chloride ions, thereby inhibiting the inhibitory signal. The persistent state of neuronal excitation results in uncontrolled nerve firing, leading to the characteristic symptoms of this compound poisoning.

-

Glutamate-gated Chloride Channels (GluCls): In invertebrates, glutamate can also act as an inhibitory neurotransmitter by activating GluCls. Similar to its action on GABA receptors, this compound potently blocks these channels, further contributing to the overall hyperexcitation of the central nervous system. The absence of GluCls in vertebrates is a major contributor to this compound's selective toxicity.

Signaling Pathways

The disruption of GABAergic and glutamatergic signaling by this compound has profound consequences for neuronal function. The following diagrams illustrate the normal signaling pathways and the point of interference by this compound.

Quantitative Data on this compound's Neurotoxicity

The potency of this compound varies across different insect species and receptor subtypes. The following tables summarize key quantitative data from electrophysiological and toxicological studies.

Table 1: Electrophysiological Effects of this compound on Insect Ion Channels

| Insect Species | Receptor/Channel | Effect | IC₅₀ Value | Reference(s) |

| American Cockroach (Periplaneta americana) | GABA-gated Chloride Channel | Inhibition | 28 nM | |

| American Cockroach (Periplaneta americana) | Desensitizing GluCl Channel | Inhibition | 801 nM (or 0.73 µM) | |

| American Cockroach (Periplaneta americana) | Non-desensitizing GluCl Channel | Inhibition | 10 nM | |

| Mirid bug (Cyrtorhinus lividipennis) | RDL GABA Receptor (isoform without insertion) | Inhibition | 6.47 µM | |

| Mirid bug (Cyrtorhinus lividipennis) | RDL GABA Receptor (isoform with insertion) | Inhibition | 16.83 µM |

Table 2: Acute Toxicity of this compound to Various Insect Species

| Insect Species | Exposure Route | LD₅₀ Value | Reference(s) |

| Housefly (Musca domestica) | Topical | 0.13 mg/kg | |

| Honeybee (Apis mellifera) | Topical | 0.5 ng/bee |

Experimental Protocols

The study of this compound's neurotoxicity relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key assays.

Electrophysiological Recording: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel activity in individual neurons.

Objective: To characterize the inhibitory effect of this compound on GABA-gated and glutamate-gated chloride channels.

Materials:

-

Acutely dissociated insect neurons (e.g., from cockroach thoracic ganglia).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for patch pipettes.

-

External and internal pipette solutions (see reference for specific compositions).

-

GABA, glutamate, and this compound solutions of known concentrations.

Procedure:

-

Neuron Isolation: Acutely dissociate neurons from the desired insect ganglion using enzymatic digestion (e.g., with papain) and mechanical trituration.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Culture: Plate the dissociated neurons in a recording chamber mounted on the stage of an inverted microscope.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the neuron at a holding potential (e.g., -60 mV) and record baseline currents.

-

Agonist Application: Apply the agonist (GABA or glutamate) to the neuron using a perfusion system to evoke chloride currents.

-

This compound Application: Co-apply this compound with the agonist at various concentrations to measure the inhibitory effect on the evoked currents.

-

Data Analysis: Analyze the recorded currents to determine the IC₅₀ value of this compound for the specific receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its target receptors.

Objective: To quantify the binding of a radiolabeled ligand to insect neuronal membranes and determine the displacement by this compound.

Materials:

-

Insect neuronal membrane preparation (e.g., from housefly heads).

-

Radiolabeled ligand (e.g., [³H]EBOB).

-

Unlabeled this compound in a range of concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize insect tissue (e.g., heads) in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

-

Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature for a defined period.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Behavioral Assays

Behavioral assays are crucial for assessing the sublethal effects of this compound on insect behavior.

Objective: To quantify the effect of this compound on the general movement and exploratory behavior of an insect.

Materials:

-

Individual insect activity monitoring arenas (e.g., Petri dishes or custom-made chambers).

-

Video tracking software and camera.

-

This compound solutions for topical application or oral administration.

-

Control solution (e.g., acetone or sugar water).

Procedure:

-

Insect Preparation: Acclimate insects individually to the testing environment.

-

Treatment: Administer a sublethal dose of this compound to the test group either topically to the thorax or orally in a sucrose solution. The control group receives the vehicle only.

-

Recording: Place each insect in an individual arena and record its movement for a defined period (e.g., 30 minutes) using the video tracking system.

-

Data Analysis: Analyze the video recordings to quantify parameters such as total distance moved, velocity, time spent moving, and turning rate. Compare the results between the this compound-treated and control groups.

This assay is commonly used in honeybees to assess the impact of neurotoxicants on learning and memory.

Objective: To evaluate the effect of this compound on the ability of honeybees to form and retrieve olfactory memories.

Materials:

-

Honeybees harnessed in individual holders.

-

Odor delivery system.

-

Sucrose solution (unconditioned stimulus - US).

-

Odorants (conditioned stimulus - CS).

-

This compound solution for topical application.

Procedure:

-

Harnessing: Gently restrain individual honeybees in small tubes, allowing free movement of their antennae and proboscis.

-

Treatment: Apply a sublethal dose of this compound topically to the thorax of the test group. The control group receives the vehicle only.

-

Conditioning: Present an odor (CS) for a few seconds, followed by touching the bee's antennae with a sucrose solution (US), which elicits the proboscis extension response (PER). Repeat this pairing several times.

-

Testing: After a specific time interval (e.g., 1 hour or 24 hours), present the CS alone and record whether the bee extends its proboscis in anticipation of the reward.

-

Data Analysis: Calculate the percentage of bees in each group that show a conditioned response (PER) to the odor. Compare the learning and memory performance between the this compound-treated and control groups.

Conclusion

This compound's potent insecticidal activity is a direct consequence of its targeted disruption of the central nervous system. By antagonizing GABA-gated and glutamate-gated chloride channels, this compound effectively removes the inhibitory brakes on neuronal firing, leading to fatal hyperexcitation. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of this compound's neurotoxicity and the development of novel insecticides with improved selectivity and safety profiles. A thorough understanding of the molecular interactions and downstream consequences of this compound's action on the insect CNS is essential for both effective pest management and the mitigation of potential non-target effects.

References

- 1. Differential actions of this compound and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-activated chloride channels: Unique this compound targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes significant metabolic transformation in both mammals and insects, leading to the formation of several bioactive metabolites. This technical guide provides an in-depth analysis of the primary metabolites of this compound, with a focus on their formation, quantitative distribution, and the experimental methodologies used for their characterization. The primary metabolic pathways involve oxidation to this compound sulfone and reduction to this compound sulfide. This compound sulfone, in particular, is a major and more persistent metabolite in mammals and is considered to be a significant contributor to the overall toxicity profile of this compound.[1][2][3][4][5] This document outlines the key metabolic transformations and provides detailed experimental protocols and data presented in a clear, comparative format to aid researchers in the fields of toxicology, drug metabolism, and insecticide development.

Introduction

This compound is a widely used insecticide that functions by blocking gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. Its selectivity for insects over mammals is attributed to a higher affinity for insect GABA receptors. However, the metabolism of this compound in both target and non-target organisms is a critical factor in its overall toxicological profile. The biotransformation of this compound leads to metabolites that can be more persistent and, in some cases, more toxic than the parent compound. Understanding the metabolic fate of this compound is therefore essential for assessing its safety and for the development of new, safer insecticides.

Primary Metabolic Pathways of this compound

The metabolism of this compound in both mammals and insects primarily proceeds through two key pathways: oxidation and reduction of the sulfoxide group. Photodegradation can also lead to the formation of this compound desulfinyl.

-

Oxidation to this compound Sulfone: The most significant metabolic pathway for this compound in mammals is the oxidation of the trifluoromethylsulfinyl group to a trifluoromethylsulfonyl group, forming this compound sulfone. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This compound sulfone is a major metabolite found in various tissues and is more persistent than the parent compound.

-

Reduction to this compound Sulfide: this compound can also be reduced to this compound sulfide. This metabolite is formed through both biotic and abiotic processes.

-

Formation of this compound Desulfinyl: this compound desulfinyl is primarily a product of photodegradation when this compound is exposed to sunlight. However, it has also been identified as a metabolite. This compound is formed by the removal of the trifluoromethylsulfinyl group.

-

Formation of this compound Amide: Though less commonly reported, the hydrolysis of the cyano group can lead to the formation of a this compound amide derivative.

The following diagram illustrates the primary metabolic pathways of this compound.

References

- 1. This compound sulfone induced higher cytotoxicity than this compound in SH-SY5Y cells: Protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP450-dependent biotransformation of the insecticide this compound into this compound sulfone can mediate this compound-induced thyroid disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound on emotional and cognitive behaviors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fipronil's Pervasive Impact on Aquatic Invertebrates and Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, is globally utilized in agriculture and veterinary medicine.[1][2] Its high efficacy against pests is contrasted by its profound and often detrimental impact on non-target aquatic invertebrates and the broader aquatic ecosystems they inhabit.[3][4] This technical guide provides an in-depth analysis of this compound's aquatic ecotoxicology, focusing on its effects on invertebrates. It synthesizes quantitative toxicity data, details common experimental methodologies, and illustrates key biological and experimental pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Neurotoxicity in Invertebrates

This compound's primary mode of action is the disruption of the central nervous system in invertebrates.[5] It acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Rs). By binding to these receptors, this compound blocks the influx of chloride ions into neurons. This inhibition of the inhibitory neurotransmitter GABA leads to hyperexcitability of the nervous system, resulting in paralysis and death of the organism. This compound exhibits a higher binding affinity for insect GABA receptors compared to mammalian receptors, which accounts for its selective toxicity.

Acute and Chronic Toxicity to Aquatic Invertebrates

This compound is highly toxic to a wide range of aquatic invertebrates, with crustaceans and insects being particularly susceptible. Acute toxicity, often measured as the median lethal concentration (LC50), can occur at very low, environmentally relevant concentrations, sometimes in the nanogram per liter range. Furthermore, this compound's degradation products, such as this compound-sulfone and this compound-desulfinyl, can exhibit even greater toxicity than the parent compound.

Quantitative Toxicity Data

The following tables summarize the acute and sublethal toxicity of this compound and its metabolites to various aquatic invertebrate species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Life Stage | Exposure Duration | LC50 / EC50 (µg/L) | Reference |

| Palaemonetes pugio (Grass Shrimp) | Larval | 96-h | 0.32 | |

| Simulium vittatum IS-7 (Black Fly) | - | 48-h | 0.65 | |

| Farfantepenaeus aztecus (Brown Shrimp) | Juvenile | 96-h | 1.3 | |

| Procambarus clarkii (Crayfish) | - | 96-h | 14.3 | |

| Chironomus dilutus (Midge) | - | 96-h | 0.0325 (EC50) | |

| Cheumatopsyche brevilineata (Caddisfly) | - | 48-h | 0.153 | |

| Unio delicatus (Freshwater Mussel) | - | 96-h | 2640 |

Table 2: Toxicity of this compound Degradates to Aquatic Invertebrates

| Species | Compound | Exposure Duration | LC50 / EC50 (ng/L) | Reference |

| Chironomus dilutus | This compound-sulfide | 96-h | 7-10 (EC50) | |

| Chironomus dilutus | This compound-sulfone | 96-h | 7-10 (EC50) | |

| Freshwater Invertebrates (general) | This compound-sulfone | - | 6.6 times more toxic than this compound | |

| Freshwater Invertebrates (general) | This compound-desulfinyl | - | 1.9 times more toxic than this compound |

Sublethal Effects and Ecosystem-Level Impacts

Beyond acute lethality, sublethal concentrations of this compound can induce a range of adverse effects in aquatic invertebrates, leading to broader ecosystem consequences.

Sublethal Effects on Invertebrates

-

Behavioral Changes: this compound exposure can lead to altered swimming and feeding behaviors.

-

Growth and Molting: Studies have shown that this compound can reduce growth and increase the inter-molt interval in crustaceans like the brown shrimp.

-

Reproductive Impairment: In one study, male copepods exposed to 0.63 µg/L of this compound experienced a 75-89% decrease in reproductive success.

-

Oxidative Stress: this compound exposure can induce oxidative stress, leading to cellular damage.

Ecosystem-Level Consequences

The high toxicity of this compound to sensitive invertebrate species can trigger trophic cascades and disrupt aquatic community structures. For instance, the reduction of grazing invertebrates that feed on algae can lead to algal blooms. Additionally, a decline in the emergence of aquatic insects can negatively impact terrestrial predators that rely on them as a food source.

Experimental Protocols in Aquatic Toxicology

Assessing the toxicity of this compound to aquatic invertebrates involves standardized laboratory and mesocosm experiments.

Acute Toxicity Testing Workflow

A typical acute toxicity test follows a structured protocol to determine the concentration of a toxicant that is lethal to a certain percentage of a population over a short period.

Detailed Methodology Example: Acute Toxicity Test with Daphnia magna

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Water: Moderately hard reconstituted water.

-

Test Concentrations: A control (and a solvent control if a carrier like acetone is used) and at least five this compound concentrations in a geometric series.

-

Replicates: A minimum of three replicates per concentration.

-

Test Vessels: Glass beakers containing a specified volume of test solution and a set number of daphnids.

-

Exposure Duration: 48 hours.

-

Test Conditions: Maintained at a constant temperature (e.g., 20 ± 2°C) with a defined photoperiod (e.g., 16h light: 8h dark). Organisms are typically not fed during the test.

-

Endpoint: Immobilization (inability to swim within 15 seconds after gentle agitation). The EC50 is the concentration estimated to cause this effect in 50% of the test population.

-

Data Analysis: The EC50 and its 95% confidence intervals are calculated using statistical methods such as probit analysis.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound poses a significant risk to aquatic invertebrates, even at concentrations detected in surface waters. Its high toxicity, coupled with the often-greater toxicity of its degradates, can lead to substantial declines in invertebrate populations and disrupt the structure and function of aquatic ecosystems. For researchers and professionals in drug development, understanding the precise mechanisms of this compound's neurotoxicity can inform the development of more species-selective and environmentally benign alternatives. Future research should continue to focus on the long-term, sublethal effects of this compound and its mixtures on aquatic communities and the development of sensitive biomarkers for early detection of environmental contamination.

References

- 1. intelaquares.tonekabon.iau.ir [intelaquares.tonekabon.iau.ir]

- 2. Hazardous this compound insecticide effects on aquatic animals' health: Historical review and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a common insecticide, disrupts aquatic communities in the U.S. | Warner College of Natural Resources | Colorado State University [warnercnr.source.colostate.edu]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. This compound Technical Fact Sheet [npic.orst.edu]

Understanding the Binding Affinity of Fipronil to GABAA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of the phenylpyrazole insecticide, fipronil, to γ-aminobutyric acid type A (GABAa) receptors. This compound's neurotoxic effects stem from its interaction with these crucial inhibitory neurotransmitter receptors in the central nervous system. This document outlines the mechanism of action, presents quantitative binding data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: this compound and the GABAA Receptor

This compound is a broad-spectrum insecticide widely used in veterinary medicine and agriculture for pest control.[1] Its primary mode of action involves the disruption of the central nervous system in insects.[2][3] This disruption is achieved by targeting GABAa receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission.

The GABAa receptor is a pentameric transmembrane protein that forms a chloride ion (Cl-) selective channel.[2] When the neurotransmitter GABA binds to the receptor, the channel opens, allowing an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound acts as a non-competitive antagonist or a negative allosteric modulator of the GABAa receptor.[4] It binds to a site within the chloride channel pore, distinct from the GABA binding site. This binding blocks the channel, preventing the influx of chloride ions even when GABA is bound, leading to uncontrolled neuronal excitation and the subsequent death of the insect. While this compound shows a higher affinity for insect GABAa receptors, which accounts for its selective toxicity, it can also bind to and inhibit mammalian GABAa receptors, leading to potential neurotoxic effects in non-target organisms.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to GABAa receptors has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiological recordings. The affinity and potency of this compound can vary depending on the subunit composition of the GABAa receptor. The following tables summarize key quantitative data from the literature.

| Receptor Subunit Composition | Ligand | Assay Type | Parameter | Value | Species | Reference |

| α1β2γ2L | This compound | Electrophysiology | IC50 | ~10 µM | Rat | |

| Dorsal Root Ganglion Neurons | This compound | Whole-cell patch clamp | IC50 (closed state) | 1.66 ± 0.18 µM | Rat | |

| Dorsal Root Ganglion Neurons | This compound | Whole-cell patch clamp | IC50 (activated state) | 1.61 ± 0.14 µM | Rat | |

| β3 homopentamer | This compound | Radioligand binding | Ki | 1.8 nM | Human | |

| α6β3 | This compound | Radioligand binding | IC50 | 3.1 nM | Human | |

| α6β3γ2 | This compound | Radioligand binding | IC50 | 17 nM | Human | |

| α6β3δ | This compound | Electrophysiology | IC50 | 20.7 µM | Rat |

| Parameter | Receptor State | Value | Species | Reference |

| Association Rate Constant (kon) | Closed | 673 ± 220 M⁻¹s⁻¹ | Rat | |

| Association Rate Constant (kon) | Activated | 6600 ± 380 M⁻¹s⁻¹ | Rat | |

| Dissociation Rate Constant (koff) | Closed | 0.018 ± 0.0035 s⁻¹ | Rat | |

| Dissociation Rate Constant (koff) | Activated | 0.11 ± 0.0054 s⁻¹ | Rat |

Experimental Protocols

The determination of this compound's binding affinity to GABAa receptors relies on established methodologies. Below are detailed overviews of the key experimental protocols.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) and density (Bmax) of a ligand for a receptor.

Objective: To quantify the binding of a radiolabeled ligand to GABAa receptors in the presence and absence of unlabeled this compound.

Materials:

-

Tissue homogenates or cell membranes expressing GABAa receptors.

-

Radiolabeled ligand (e.g., [³H]EBOB, [³H]TBOB).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., brain cortex) or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (for competition assays). Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known non-specific ligand (non-specific binding).

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique measures the ion flow through the GABAa receptor channel in response to GABA and the modulatory effects of this compound.

Objective: To characterize the inhibitory effect of this compound on GABA-induced currents in single cells.

Materials:

-

Cells expressing GABAa receptors (e.g., cultured neurons, HEK293 cells transfected with GABAa receptor subunits).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

-

Extracellular solution (containing physiological ion concentrations).

-

Intracellular solution (in the patch pipette, mimicking the cell's internal environment).

-

GABA.

-

This compound.

Procedure:

-

Cell Preparation: Plate the cells on coverslips in a recording chamber mounted on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Obtaining a Gigaseal: Under visual control, carefully approach a cell with the patch pipette. Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply GABA to the cell using the perfusion system to elicit an inward chloride current.

-

This compound Application: Co-apply GABA and this compound at various concentrations to measure the inhibitory effect of this compound on the GABA-induced current.

-

Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and data acquisition software. Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot the normalized current response as a function of this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: this compound's inhibitory action on the GABAA receptor signaling pathway.

Caption: Workflow for a radioligand binding assay to determine this compound affinity.

Caption: Logical flow of this compound's mechanism of action on GABAA receptors.

References

- 1. The insecticide this compound and its metabolite this compound sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide this compound [frontiersin.org]

Fipronil and its Metabolites: A Technical Guide to Bioaccumulation in the Food Chain

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, is globally utilized in agriculture and veterinary medicine for its high efficacy against a wide range of pests. Its primary mode of action involves the disruption of the central nervous system in insects. However, the persistence of this compound and its bioactive metabolites in the environment raises significant concerns regarding their potential for bioaccumulation and subsequent biomagnification through aquatic and terrestrial food chains. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioaccumulation potential, intended for researchers, ecotoxicologists, and drug development professionals. It synthesizes quantitative data on bioconcentration, details common experimental protocols for residue analysis, and visualizes key metabolic and signaling pathways to offer an in-depth perspective on the environmental fate and ecotoxicological risks associated with this compound.

Introduction

This compound (C₁₂H₄Cl₂F₆N₄OS) acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated and, in invertebrates, glutamate-gated chloride (GluCl) channels, leading to neuronal hyperexcitation and death in target insects.[1][2] Its application, however, results in the introduction of the parent compound and its derivatives into soil and aquatic ecosystems. This compound itself degrades in the environment through oxidation, reduction, hydrolysis, and photolysis, yielding several major metabolites: this compound sulfone (MB46136), this compound sulfide (MB45950), this compound desulfinyl (MB46513), and this compound amide.[3][4] Notably, these degradation products, particularly this compound sulfone and desulfinyl, often exhibit greater persistence and, in some cases, higher toxicity than the parent compound, making them key substances of concern in ecotoxicological assessments.[1]

Evidence suggests that the lipophilic nature of this compound (log Kₒw ≈ 4.0) and its persistent metabolites contributes to their potential to accumulate in organisms. This document collates and examines the quantitative metrics of this accumulation, the methodologies used for its detection, and the underlying biological and chemical processes.

Quantitative Data on Bioaccumulation and Environmental Presence

Bioconcentration Factors (BCF)

BCF represents the accumulation of a chemical in an organism directly from the surrounding water column. Studies have established BCF values for this compound and its metabolites in several aquatic species.

| Compound | Species | Tissue/Organism | BCF Value | Reference(s) |

| This compound | Lepomis macrochirus (Bluegill Sunfish) | Whole Fish | 321 L/kg | |

| This compound | Oreochromis niloticus (Tilapia) | Liver | 12.7 L/kg (wet wt) | |

| This compound | Oreochromis niloticus (Tilapia) | Muscle | 1.04 L/kg (wet wt) | |

| This compound | Oreochromis niloticus (Tilapia) | Various | 177–4268 L/kg (lipid) | |

| This compound Sulfide | Lumbriculus variegatus (Oligochaete) | Whole Organism | 3046 mL/g |

Observed Environmental Concentrations & Residue Levels

The presence of this compound and its metabolites in various environmental compartments and biota demonstrates exposure and uptake, which are prerequisites for trophic transfer.

| Matrix | Compound(s) Detected | Concentration Range | Location/Context | Reference(s) |

| River Water | This compound and 5 metabolites (sulfone, desulfinyl, etc.) | Median ΣFPs: 0.49 ng/L | Yangtze River, China | |

| Wastewater | This compound and degradates | 12–31 ng/L | Municipal Treatment Plant | |

| Chicken Eggs | This compound & this compound Sulfone | 0.0031 – 1.2 mg/kg | European Contamination | |

| Chicken Meat | This compound & this compound Sulfone | 0.0015 – 0.0156 mg/kg | European Contamination | |

| Fish Muscle | This compound | Up to 87.7 ng/g | UK Rivers | |

| Aquatic Invertebrates | This compound | Up to 322 ng/g | UK Rivers |

This compound Degradation and Trophic Transfer

This compound introduced into the environment undergoes transformation into several key metabolites. The persistence and toxicity of these compounds are crucial for understanding the overall risk of bioaccumulation.

Once in the ecosystem, this compound and its metabolites can be taken up by primary producers or invertebrates and subsequently transferred to higher trophic levels. While specific TMF values are lacking, documented cases, such as the decline of lizards and mammals linked to this compound-exposed termites, provide qualitative evidence of trophic transfer. The accumulation in fish and the higher concentrations of this compound sulfone found in predators compared to the parent compound suggest that biomagnification is a plausible risk.

Mechanism of Action: A Basis for Toxicity

This compound's toxicity stems from its ability to block inhibitory neurotransmission. In insects, it has high affinity for both GABA-gated and glutamate-gated chloride channels. In vertebrates, its affinity for GABA receptors is significantly lower, and GluCl channels are absent, providing a degree of selective toxicity. However, metabolites like this compound sulfone are less selective and more potently block vertebrate GABA receptors than the parent compound, contributing to non-target toxicity.

References

- 1. Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fipronil Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil is a broad-spectrum phenylpyrazole insecticide widely used in agriculture and veterinary medicine.[1] Due to its potential toxicity and the risk of residues in the food chain, robust and sensitive analytical methods for its quantification are crucial.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) have emerged as powerful techniques for the determination of this compound and its metabolites in various complex matrices.[1] This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using a GC-MS method, incorporating the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the determination of this compound and its metabolites using GC-MS and GC-MS/MS methods as reported in various studies.

Table 1: Linearity Data for this compound and its Metabolites

| Compound | Concentration Range (µg/kg) | Correlation Coefficient (R²) | Matrix | Reference |

| This compound | 0.2 - 200 | >0.999 | Eggs | |

| This compound sulfone | 0.2 - 200 | >0.999 | Eggs | |

| This compound desulfinyl | 0.2 - 200 | >0.999 | Eggs | |

| This compound | 20 - 120 | 0.979 - 0.996 | Water, Soil, Sediment | |

| This compound sulfide | 20 - 120 | 0.979 - 0.996 | Water, Soil, Sediment | |

| This compound sulfone | 20 - 120 | 0.979 - 0.996 | Water, Soil, Sediment | |

| This compound desulfinyl | 20 - 120 | 0.979 - 0.996 | Water, Soil, Sediment |

Table 2: Recovery Data for this compound and its Metabolites

| Compound | Spiking Level (µg/kg) | Average Recovery (%) | Matrix | Reference |

| This compound | 0.5, 1, 5 | 99.4 - 100.7 | Eggs | |

| This compound sulfone | 0.5, 1, 5 | 99.4 - 100.7 | Eggs | |

| This compound desulfinyl | 0.5, 1, 5 | 99.4 - 100.7 | Eggs | |

| This compound & Metabolites | 40, 80, 120 | 86 - 112 | Water, Soil, Sediment | |

| This compound & Metabolites | Not Specified | >85 | Vegetables |

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound and its Metabolites

| Compound | LOD (µg/kg) | LOQ (µg/kg) | Matrix | Reference |

| This compound | 0.2 | 0.5 | Eggs | |

| This compound sulfone | 0.2 | 0.5 | Eggs | |

| This compound desulfinyl | 0.2 | 0.5 | Eggs | |

| This compound | 0.0062 | 0.0204 | Water | |

| This compound sulfide | 0.0030 | 0.0090 | Water | |

| This compound sulfone | 0.0066 | 0.0216 | Water | |

| This compound desulfinyl | 0.0040 | 0.0130 | Water | |

| This compound & Metabolites | 3 | 10 | Vegetables |

Experimental Workflow

The overall workflow for the quantification of this compound by GC-MS is depicted in the following diagram.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the GC-MS quantification of this compound.

Protocol 1: Sample Preparation using QuEChERS

This protocol is a generalized QuEChERS method adaptable for various food matrices.

Materials:

-

Homogenized sample (e.g., eggs, vegetables, meat)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-